REACTION_CXSMILES
|
[BH4-].[Li+].C([O:5][C:6]([C:8]1([CH2:12][C:13]2[S:14][C:15]([Cl:18])=[CH:16][CH:17]=2)[CH2:11][CH2:10][CH2:9]1)=O)C.CO.[OH-].[Na+]>CCOCC>[Cl:18][C:15]1[S:14][C:13]([CH2:12][C:8]2([CH2:6][OH:5])[CH2:11][CH2:10][CH2:9]2)=[CH:17][CH:16]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
718 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
ester
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCC1)CC=1SC(=CC1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
After having stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
continued at 0° C. until effervescence
|
Type
|
STIRRING
|
Details
|
to stir an additional hour, at which time the mixture
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
The organic layer was seperated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via FCC (silica gel, 1:1, hexane/CH2Cl2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |